molecular formula C18H18FNO2 B1327237 3'-Fluoro-2-morpholinomethyl benzophenone CAS No. 898750-41-9

3'-Fluoro-2-morpholinomethyl benzophenone

Cat. No. B1327237
CAS RN: 898750-41-9
M. Wt: 299.3 g/mol
InChI Key: CWEQZCADUFKDJG-UHFFFAOYSA-N
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Description

3-Fluoro-2-morpholinomethyl benzophenone is a versatile and important compound in the field of organic chemistry. It is a colorless crystalline solid that can be used as a starting material for various synthetic reactions. It is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds. The compound has a wide range of applications in the fields of materials science, organic chemistry, and biochemistry.

Scientific Research Applications

Alzheimer's Disease Research

Fluorinated benzophenone derivatives, related to 3'-Fluoro-2-morpholinomethyl benzophenone, have shown promise as multipotent agents against Alzheimer's disease. These compounds, including derivatives like compound 12, demonstrated balanced micromolar potency against targets such as β-secretase and acetylcholinesterase, also countering intracellular ROS formation. Compound 12, in particular, is highlighted for its lack of toxic effects and potential as an effective anti-Alzheimer's drug candidate (Belluti et al., 2014).

Skin Health and Sunscreen Applications

Benzophenone-3, a compound related to this compound, is commonly used in sunscreens and skincare products. Studies have investigated the effects of this compound on skin cells, particularly in the context of skin extracellular matrix components. Research indicates that benzophenone-3 can cause changes at various levels, including collagen, decorin, elastin, and the expression or activity of certain enzymes. The study also explored the protective effects of rosmarinic acid against these changes (Galicka & Sutkowska-Skolimowska, 2021).

Photochemistry and Material Science

Benzophenone photophores, which are structurally related to this compound, have extensive applications in biological chemistry, bioorganic chemistry, and material science. Their unique photochemical properties enable applications like binding site mapping, target identification, proteome profiling, bioconjugation, and surface grafting. These photophores are also advantageous due to their low reactivity towards water, stability in ambient light, and convenient excitation at 365 nm (Dormán et al., 2016).

Antitumor Activity

Research on novel benzophenone derivatives, including those structurally similar to this compound, has shown potent cytotoxic and antitumor activities. These derivatives demonstrated significant activity against certain types of cancer cells in vitro and in vivo, indicating their potential in antitumor applications (Kumazawa et al., 1997).

properties

IUPAC Name

(3-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEQZCADUFKDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643538
Record name (3-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898750-41-9
Record name (3-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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